

Physical and chemical properties of (S)-1-(2-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-(2-Fluorophenyl)ethanol

Cat. No.: B066420

[Get Quote](#)

An In-depth Technical Guide to (S)-1-(2-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-Fluorophenyl)ethanol is a chiral aromatic alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry and the presence of a fluorine atom make it a valuable intermediate in the development of modern therapeutics. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its role in synthetic chemistry.

Physical and Chemical Properties

(S)-1-(2-Fluorophenyl)ethanol is a colorless to light yellow liquid at room temperature.^[1] The presence of the fluorine atom on the phenyl ring influences its electronic properties and can enhance the metabolic stability and binding affinity of derivative drug molecules.

Core Physical and Chemical Data

Property	Value	Source
CAS Number	171032-87-4	[1] [2]
Molecular Formula	C ₈ H ₉ FO	[2]
Molecular Weight	140.15 g/mol	[2]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	205-206 °C (for the racemate)	[3]
Specific Rotation ([α]D)	-35.3° (c=1.00 in CHCl ₃)	
Storage	Store at room temperature	[1]

Solubility Profile

Solvent	Solubility	Source
Water	Immiscible	[3]
Ethanol	Soluble	[4]
Acetone	Soluble	[4]
Dimethyl Sulfoxide (DMSO)	Soluble	[5] [6] [7] [8]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 7.55 – 7.60 (m, 1H), 7.07 – 7.29 (m, 3H), 5.32 (s, 1H), 5.04 – 5.06 (m, 1H), 1.35 – 1.38 (m, 3H).

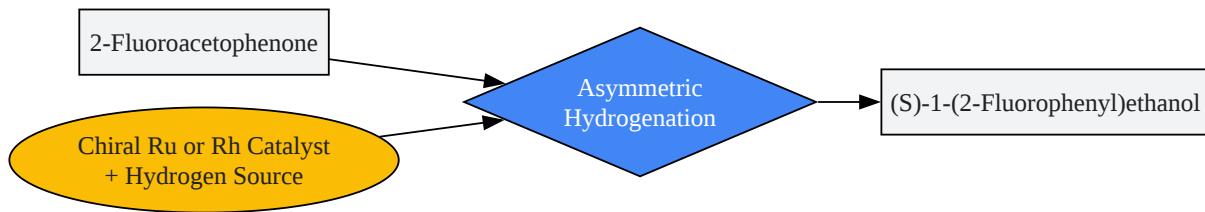
¹³C NMR (100 MHz, CDCl₃): δ 160.58, 158.16, 134.59, 128.62, 127.38, 124.66, 115.32, 62.54, 25.12.

Infrared (IR) Spectroscopy

The IR spectrum of **(S)-1-(2-Fluorophenyl)ethanol** exhibits characteristic absorptions for the hydroxyl and aromatic C-H and C-C bonds.

Experimental Protocols

Asymmetric Synthesis via Hydrogenation of 2-Fluoroacetophenone


A common and efficient method for the synthesis of **(S)-1-(2-Fluorophenyl)ethanol** is the asymmetric hydrogenation of its corresponding ketone, 2-fluoroacetophenone. This reaction typically employs a chiral catalyst to achieve high enantioselectivity.

Materials:

- 2-Fluoroacetophenone
- Chiral Ruthenium or Rhodium catalyst (e.g., Ru/TsDPEN)
- Hydrogen source (e.g., H₂ gas, formic acid/triethylamine)
- Solvent (e.g., methanol, ethanol)
- Standard glassware for inert atmosphere reactions

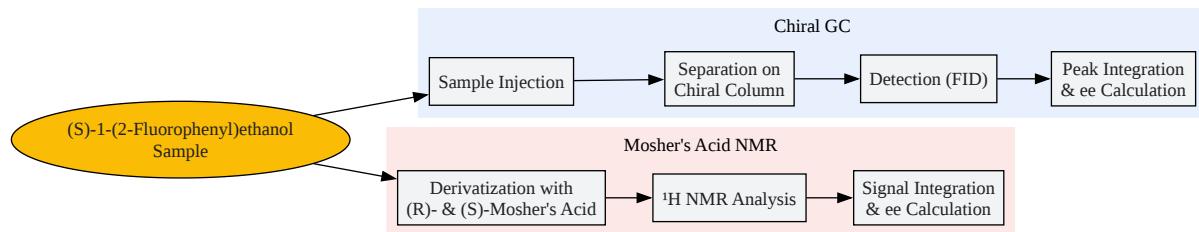
Procedure:

- In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), dissolve the chiral catalyst in the chosen solvent.
- Add 2-fluoroacetophenone to the solution.
- Pressurize the vessel with hydrogen gas to the desired pressure or add the hydrogen source.
- Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC).
- Upon completion, carefully vent the hydrogen gas and quench the reaction.
- The crude product is then purified by column chromatography on silica gel to yield **(S)-1-(2-Fluorophenyl)ethanol**.

[Click to download full resolution via product page](#)

Asymmetric synthesis of **(S)-1-(2-Fluorophenyl)ethanol**.

Analytical Methods for Enantiomeric Excess (ee) Determination


1. Chiral Gas Chromatography (GC): Chiral GC is a primary method for determining the enantiomeric purity of **(S)-1-(2-Fluorophenyl)ethanol**.

- Column: A chiral stationary phase column (e.g., based on cyclodextrins) is used.
- Carrier Gas: Typically helium or hydrogen.
- Injector and Detector Temperature: Optimized for the compound's volatility.
- Temperature Program: A suitable temperature gradient is applied to achieve baseline separation of the enantiomers.
- Analysis: The relative peak areas of the (S) and (R) enantiomers are used to calculate the enantiomeric excess.

2. NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid Method): This method involves converting the alcohol into a mixture of diastereomeric esters using a chiral derivatizing agent like (R)- or (S)- α -methoxy- α -trifluoromethylphenylacetic acid (Mosher's acid). [9][10][11][12][13] The resulting diastereomers will have distinct NMR signals, allowing for the determination of the enantiomeric ratio.

- Esterification: React **(S)-1-(2-Fluorophenyl)ethanol** with both (R)- and (S)-Mosher's acid chloride in the presence of a base (e.g., pyridine).

- NMR Analysis: Acquire ^1H NMR spectra of the resulting diastereomeric esters.
- Data Interpretation: The signals of the protons adjacent to the newly formed ester linkage will show different chemical shifts for the two diastereomers. Integration of these distinct signals allows for the calculation of the enantiomeric excess.

[Click to download full resolution via product page](#)

Analytical workflows for ee determination.

Role in Drug Development

(S)-1-(2-Fluorophenyl)ethanol is a key intermediate in the synthesis of complex pharmaceutical molecules. A notable example is its use in the synthesis of Aprepitant, a neurokinin-1 (NK₁) receptor antagonist used as an antiemetic.[14] The specific stereochemistry of the alcohol is crucial for the desired biological activity of the final drug product. The fluorine substituent can also impart favorable pharmacokinetic properties.

Safety Information

(S)-1-(2-Fluorophenyl)ethanol is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

(S)-1-(2-Fluorophenyl)ethanol is a valuable chiral building block with well-defined physical and chemical properties. The synthetic and analytical methods described in this guide provide a foundation for its use in research and development. Its role as a key intermediate in the synthesis of drugs like Aprepitant highlights its importance in medicinal chemistry and drug discovery. Further research into the direct biological activities of this and related fluorinated compounds could open new avenues for therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-1-(2-Fluorophenyl)ethanol | 171032-87-4 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 1-(2-Fluorophenyl)ethanol | 445-26-1 [amp.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. VU0238429 solubility: ≥ 20 mg/mL in DMSO | Sigma-Aldrich [sigmaaldrich.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Dimethyl Sulfoxide | (CH₃)₂SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mosher ester derivatives [sites.science.oregonstate.edu]
- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 13. matilda.science [matilda.science]
- 14. Aprepitant - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [Physical and chemical properties of (S)-1-(2-Fluorophenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b066420#physical-and-chemical-properties-of-s-1-2-fluorophenyl-ethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com